(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1695127-72-0
VCID: VC3111666
InChI: InChI=1S/C11H11ClN2O/c12-11-4-2-1-3-9(11)5-14-6-10(7-15)13-8-14/h1-4,6,8,15H,5,7H2
SMILES: C1=CC=C(C(=C1)CN2C=C(N=C2)CO)Cl
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol

(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol

CAS No.: 1695127-72-0

Cat. No.: VC3111666

Molecular Formula: C11H11ClN2O

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol - 1695127-72-0

Specification

CAS No. 1695127-72-0
Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
IUPAC Name [1-[(2-chlorophenyl)methyl]imidazol-4-yl]methanol
Standard InChI InChI=1S/C11H11ClN2O/c12-11-4-2-1-3-9(11)5-14-6-10(7-15)13-8-14/h1-4,6,8,15H,5,7H2
Standard InChI Key UONPFELRVRYUKL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C=C(N=C2)CO)Cl
Canonical SMILES C1=CC=C(C(=C1)CN2C=C(N=C2)CO)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol features an imidazole ring with a 2-chlorobenzyl substituent at the N-1 position and a hydroxymethyl group at the C-4 position. This arrangement creates a unique electronic distribution and three-dimensional configuration that influences its chemical behavior and biological potential. The imidazole ring contains two nitrogen atoms at positions 1 and 3, with the latter contributing to the aromatic character and basic properties of the molecule.

Physical and Chemical Properties

The compound exists as a solid at standard conditions and possesses physical and chemical properties influenced by both its aromatic structure and functional groups. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol

PropertyValue
CAS Number1695127-72-0
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
IUPAC Name[1-[(2-chlorophenyl)methyl]imidazol-4-yl]methanol
Standard InChIInChI=1S/C11H11ClN2O/c12-11-4-2-1-3-9(11)5-14-6-10(7-15)13-8-14/h1-4,6,8,15H,5,7H2
Standard InChIKeyUONPFELRVRYUKL-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)CN2C=C(N=C2)CO)Cl
Canonical SMILESC1=CC=C(C(=C1)CN2C=C(N=C2)CO)Cl
PubChem Compound ID106717282

Structural Isomers and Related Compounds

Several structural isomers and analogues of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol have been reported in the literature. These include compounds with variations in the position of the chlorine atom on the benzyl group and the location of the hydroxymethyl substituent on the imidazole ring .

Table 2: Comparison of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol with Structural Isomers

CompoundCAS NumberKey Structural Differences
(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol1695127-72-02-chlorobenzyl at N-1, hydroxymethyl at C-4
[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol175203-53-94-chlorobenzyl at N-1, hydroxymethyl at C-2
(4-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol421553-25-5Contains benzimidazole rather than imidazole
[4-(1H-Imidazol-1-yl)phenyl]methanol86718-08-3Imidazole attached directly to benzene ring

Synthesis Methods

N-Alkylation Approach

One possible approach involves the N-alkylation of imidazole with 2-chlorobenzyl chloride or a similar alkylating agent, followed by functionalization at the C-4 position to introduce the hydroxymethyl group .

Table 3: Potential N-Alkylation Conditions

StepReagentsConditionsExpected YieldConsiderations
N-AlkylationImidazole, 2-chlorobenzyl chloride, base (K2CO3, NaH)DMF, THF, 0-25°C, 12-24h60-80%Regioselectivity between N-1 and N-3 positions
C-4 FunctionalizationFormylation followed by reductionVarious conditions50-70%Position selectivity, side reactions

Ring Construction Approach

An alternative method involves constructing the imidazole ring through condensation reactions. For example, the search results indicate that imidazole rings can be synthesized by reacting benzaldehyde derivatives with oxalaldehyde and ammonium hydroxide .

From search result , we learn that "aryl aldehyde (1a-h) in ethanol with oxalaldehyde and ammonia hydroxide" can be used to construct imidazole ring systems . This approach could potentially be modified for our target compound.

Reported Synthesis of Related Compounds

In the literature, the synthesis of structurally related imidazole derivatives has been reported. For example, search result describes a procedure where "1-[4-(1H-imidazol-1-yl)phenyl]ethanone (3) with a number of substituted aromatic aldehydes in the presence of 10% methanolic sodium hydroxide" was used to synthesize certain imidazole derivatives .

Another approach described in search result involved "a solution of 2-phenyl-1H-imidazole 2a (10 mmol) in THF (20 ml) was added NaH (15 mmol) and substituted benzoyl chloride (12 mmol) at 0°C" .

Spectroscopic Analysis and Characterization

Spectroscopic Data

While specific spectroscopic data for (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol is limited in the provided literature, the expected spectroscopic characteristics can be inferred based on the compound's structure and data from related compounds.

Table 4: Expected Spectroscopic Characteristics

Spectroscopic TechniqueExpected Signals/FeaturesStructural Correlation
1H NMRSignals at δ 7.0-8.0 ppm (imidazole C-H), 7.2-7.6 ppm (aromatic protons), 5.0-5.5 ppm (benzyl CH2), 4.5-4.7 ppm (hydroxymethyl CH2), variable (OH)Confirms hydrogen environments
13C NMRSignals for imidazole carbons (δ 135-150 ppm), aromatic carbons (δ 125-135 ppm), benzyl carbon (δ 50-55 ppm), hydroxymethyl carbon (δ 55-65 ppm)Confirms carbon framework
MSMolecular ion peak at m/z 222, fragmentation patterns characteristic of imidazole structuresConfirms molecular weight
IROH stretching (3300-3500 cm-1), C=N stretching (1600-1650 cm-1), C-Cl stretching (750-800 cm-1)Identifies functional groups
Biological ActivityStructural BasisMechanism Considerations
AntimicrobialImidazole ring, chlorobenzyl groupEnhanced by chlorobenzyl substitution, potentially targeting microbial enzymes or cell membranes
AntifungalImidazole core structureSimilar to azole antifungals that inhibit ergosterol biosynthesis
AnticancerImidazole scaffold, functional groupsMultiple potential mechanisms including enzyme inhibition
Anti-inflammatoryHeterocyclic systemModulation of inflammatory mediators

Structure-Activity Relationship Considerations

The biological activity of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol would be influenced by several structural features:

  • The imidazole ring provides a basic nitrogen atom capable of interacting with various biological targets, including enzymes and receptors .

  • The chlorine substituent on the benzyl group enhances lipophilicity, which could improve cell membrane permeability and influence target binding.

  • The hydroxymethyl group acts as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets .

Comparison with Known Bioactive Imidazoles

Numerous imidazole-containing compounds have established biological activities. For example, search result mentions nitroimidazooxazine (PA-824) which "exhibits good in vitro and in vivo activities against Mycobacterium tuberculosis in both active and persistent forms" .

Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol may serve as:

  • A building block for the synthesis of more complex heterocyclic systems

  • A model compound for developing new synthetic methodologies

  • A precursor for the preparation of functionalized imidazole derivatives

Table 6: Potential Chemical Transformations of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol

Functional GroupPotential TransformationResulting Functionality
HydroxymethylOxidationAldehyde, carboxylic acid
HydroxymethylNucleophilic substitutionEthers, esters, amines
Imidazole ringElectrophilic substitutionC-2 or C-5 functionalized derivatives
Benzyl chlorideCross-couplingExtended aromatic systems

Future Research Directions

Synthesis Optimization

Future research could focus on developing more efficient and selective synthetic routes for (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol, particularly addressing challenges in regioselectivity during N-alkylation and C-4 functionalization .

Comprehensive Biological Evaluation

A systematic investigation of the biological activities of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol would be valuable, including:

  • Antimicrobial screening against a panel of bacteria and fungi

  • Anticancer activity evaluation against various cancer cell lines

  • Assessment of structure-activity relationships through preparation and testing of structural analogues

  • Mechanistic studies to understand the molecular basis of any observed biological activities

Material Science Applications

Beyond pharmaceutical applications, functionalized imidazoles have potential applications in material science, including:

  • As ligands for metal complexation

  • In the development of novel catalysts

  • As components in functional materials such as ionic liquids

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